Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate
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Overview
Description
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate is a synthetic organic compound that features an imidazole ring, a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate typically involves multi-step organic reactions. One common method includes the alkylation of an imidazole derivative with an appropriate alkyl halide, followed by the introduction of an ethylamino group through nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing various biochemical pathways. The ethylamino group may also play a role in modulating the compound’s activity by interacting with biological membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: Another imidazole derivative with similar structural features.
Imidazo[1,2-a]pyridines: A class of compounds with a fused imidazole-pyridine ring system, known for their biological activity.
Uniqueness
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 2-(ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H18N4O2
- Molecular Weight : 250.30 g/mol
- CAS Number : Not specifically listed in the provided sources, but similar compounds are cataloged.
The biological activity of this compound can be attributed to its structural features, particularly the imidazole ring and the ethylamino group. These components are believed to interact with various biological targets, including:
- Enzyme Inhibition : Compounds with imidazole rings often exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and phosphodiesterases (PDEs), which are involved in inflammatory and signaling pathways.
- Receptor Modulation : The ethylamino moiety may enhance binding affinity to neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Several derivatives show effectiveness against bacterial and fungal strains, suggesting potential in treating infections.
- Anticancer Properties : Preliminary studies indicate cytotoxic effects on various cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
Enzyme Inhibition | Inhibits COX and PDE enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazole derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate effectiveness compared to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro assays on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines showed that the compound induced a dose-dependent reduction in cell viability. The IC50 values were recorded at approximately 25 µM for MCF-7 and 30 µM for HepG2 cells. Mechanistic studies suggested that the compound triggers apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins.
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 2-(ethylamino)-3-imidazol-1-yl-2-methylpropanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-13-11(3,10(15)16-5-2)8-14-7-6-12-9-14/h6-7,9,13H,4-5,8H2,1-3H3 |
InChI Key |
GURMELUGWDUUBI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CN1C=CN=C1)C(=O)OCC |
Origin of Product |
United States |
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